molecular formula C9H18N2 B3049494 4-(Azetidin-1-yl)-4-methylpiperidine CAS No. 2089277-44-9

4-(Azetidin-1-yl)-4-methylpiperidine

Cat. No.: B3049494
CAS No.: 2089277-44-9
M. Wt: 154.25
InChI Key: CFZNCZAFDBBLRZ-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)-4-methylpiperidine is a heterocyclic organic compound featuring both azetidine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-yl)-4-methylpiperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine moiety. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidin-1-yl)-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

4-(Azetidin-1-yl)-4-methylpiperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)-4-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 4-(Azetidin-1-yl)-4-methylpiperidine is unique due to the combination of azetidine and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(azetidin-1-yl)-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-9(11-7-2-8-11)3-5-10-6-4-9/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZNCZAFDBBLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501282092
Record name Piperidine, 4-(1-azetidinyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089277-44-9
Record name Piperidine, 4-(1-azetidinyl)-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089277-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 4-(1-azetidinyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(azetidin-1-yl)-4-methylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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